molecular formula C15H12BrN5OS B2768826 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide CAS No. 1251604-24-6

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide

Cat. No.: B2768826
CAS No.: 1251604-24-6
M. Wt: 390.26
InChI Key: XTKYYCHTNFQXFC-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a bromophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Thioether Formation: The pyrazole and pyrimidine rings are then linked via a thioether bond, which is typically achieved by reacting a thiol with a halogenated pyrimidine derivative.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with 2-bromoaniline under appropriate conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives depending on the specific functional groups targeted.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the pyrazole and pyrimidine rings makes it a candidate for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, which could influence its chemical properties and interactions.

Uniqueness

The presence of the bromophenyl group in 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-bromophenyl)acetamide distinguishes it from similar compounds. This bromine atom can participate in unique chemical reactions and may enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-11-4-1-2-5-12(11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-3-6-19-21/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKYYCHTNFQXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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